REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:12][CH:13]([C:22]#[C:23][Si:24]([CH3:27])([CH3:26])[CH3:25])[CH2:14][C:15]([O:17][C:18](C)(C)[CH3:19])=[O:16]>C(O)C>[NH2:12][CH:13]([C:22]#[C:23][Si:24]([CH3:27])([CH3:25])[CH3:26])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|
|
Name
|
(±)1,1-dimethylethyl 3-amino-5-(trimethylsilyl)-4-pentynoate mono p-toluenesulfonic acid salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(CC(=O)OC(C)(C)C)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an inorganic acid at reflux temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
treated with methyl t-butyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OCC)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |